4-Formyl-N-pyridin-3-ylmethyl-benzamide
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Overview
Description
“4-Formyl-N-pyridin-3-ylmethyl-benzamide” is a chemical compound with the formula C14H12N2O2 . It is a compound of interest in the field of chemistry and may have various applications.
Molecular Structure Analysis
The molecular structure of “4-Formyl-N-pyridin-3-ylmethyl-benzamide” is characterized by a benzamide core with a formyl group at the 4-position and a pyridin-3-ylmethyl group attached to the nitrogen of the amide .Scientific Research Applications
Luminescent Properties and Stimuli-Responsive Behavior
Pyridyl substituted benzamides, including compounds structurally related to "4-Formyl-N-pyridin-3-ylmethyl-benzamide," have been investigated for their luminescent properties and multi-stimuli-responsive behavior. These compounds exhibit aggregation-enhanced emission (AEE) and can form nano-aggregates in aqueous solutions. Their luminescent properties are influenced by the polarity of the solvents, showing potential for use in optical materials and sensors. The compounds also display mechanochromic properties, which change color in response to mechanical stimuli, indicating their potential in developing smart materials (Srivastava et al., 2017).
Anticancer Drug Development
Compounds structurally similar to "4-Formyl-N-pyridin-3-ylmethyl-benzamide" have been evaluated for their potential as anticancer drugs. For instance, N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103) is a histone deacetylase (HDAC) inhibitor showing selective inhibition of HDACs 1-3 and 11, which are involved in cancer cell proliferation and apoptosis. MGCD0103 has demonstrated significant antitumor activity in vivo and has entered clinical trials, highlighting its promise as a therapeutic agent (Zhou et al., 2008).
Environmental Applications
The photocatalytic degradation of pyridine, a component of the structure of many pesticides, has been explored using TiO2. Studies show that pyridine derivatives, including those structurally related to "4-Formyl-N-pyridin-3-ylmethyl-benzamide," are rapidly eliminated from water through photocatalysis. This process results in the mineralization of organic nitrogen into less harmful compounds, suggesting the potential application of these compounds in environmental cleanup and pollution control (Maillard-Dupuy et al., 1994).
Safety and Hazards
Mechanism of Action
Target of Action
A similar compound, n-{4-methyl-3-[(3-pyrimidin-4-ylpyridin-2-yl)amino]phenyl}-3-(trifluoromethyl)benzamide, targets the angiopoietin-1 receptor .
Mode of Action
It’s worth noting that many compounds with similar structures interact with their targets through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions .
Biochemical Pathways
Compounds with similar structures, such as tyk2 inhibitors, have been shown to inhibit the il-12 pathway, which plays a crucial role in immune response .
Result of Action
Similar compounds have been shown to have significant inhibitory effects on certain cellular pathways .
properties
IUPAC Name |
4-formyl-N-(pyridin-3-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c17-10-11-3-5-13(6-4-11)14(18)16-9-12-2-1-7-15-8-12/h1-8,10H,9H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPEHRNCDKBZNNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=O)C2=CC=C(C=C2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Formyl-N-pyridin-3-ylmethyl-benzamide |
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